

# An In-depth Technical Guide to *cis*-Methylisoeugenol

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## Compound of Interest

Compound Name: *cis*-Methylisoeugenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***cis*-Methylisoeugenol**, also known as (Z)-Methylisoeugenol. It covers its chemical and physical properties, synthesis and analytical methodologies, known biological activities, and toxicological profile. The information is intended for professionals in research, development, and academia.

## Chemical and Physical Properties

***cis*-Methylisoeugenol** is a phenylpropanoid, a class of organic compounds of plant origin. It is the *cis* (Z) isomer of methylisoeugenol.<sup>[1][2]</sup> Its identity and fundamental properties are summarized below.

Table 1: Chemical Identification of ***cis*-Methylisoeugenol**

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (Z)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene[3]                            |
| Synonyms          | (Z)-Methyl isoeugenol, cis-Methyl eugenol, cis-4-Propenyl veratrole[3][4] |
| CAS Number        | 6380-24-1[3][4]   |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> [3][4]                     |
| Molecular Weight  | 178.23 g/mol [4][5]   |
| InChI Key         | NNWHUJCUHAELCL-PLNGDYQASA-N[4]  |

Table 2: Physicochemical Properties of **cis-Methylisoeugenol**

| Property               | Value                                  | Source(s) |
|------------------------|--|-----------|
| Appearance             | Colorless to pale yellow liquid        | [6][7]    |
| Odor                   | Mild, delicate, clove-carnation aroma  | [2][7]    |
| Boiling Point          | 270.5 °C at 760 mmHg                   | [6][7]    |
| Melting Point          | 70.0 °C at 760 mmHg                    | [6][7]    |
| Flash Point            | 104.5 °C (220.0 °F)                    | [6][7]    |
| Density                | ~1.05 g/cm <sup>3</sup>                | [5][7]    |
| Vapor Pressure         | 0.011 mmHg at 25.0 °C (est.)           | [6]       |
| Water Solubility       | Insoluble (144.8 mg/L at 25 °C est.)   | [2][7]    |
| Solubility in Organics | Soluble in most fixed oils and ethanol | [2][7]    |
| logP (Octanol/Water)   | 2.737 - 3.05                           | [4][5]    |

## Synthesis and Analytical Protocols

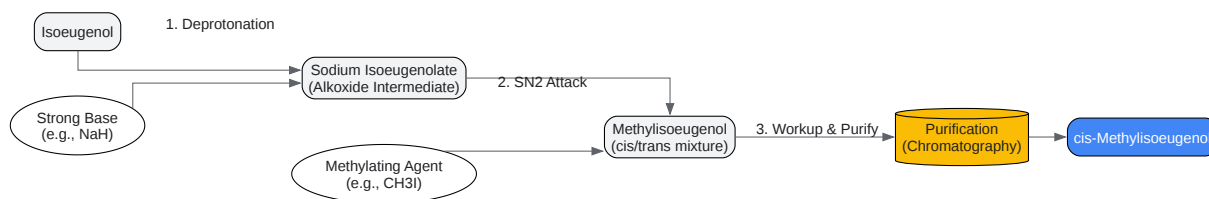
## Experimental Protocols for Synthesis

Two primary routes for the synthesis of methylisoeugenol are prevalent: the methylation of isoeugenol (a Williamson Ether Synthesis approach) and the isomerization of the more readily available methyl eugenol.

This classic method forms an ether from an organohalide and an alkoxide.<sup>[8][9]</sup> Here, the hydroxyl group of isoeugenol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

### Methodology:

- **Deprotonation:** Dissolve isoeugenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO). Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., N<sub>2</sub> or Ar). Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sodium isoeugenolate salt.
- **Methylation:** Cool the reaction mixture back to 0 °C. Add a methylating agent, such as methyl iodide (CH<sub>3</sub>I, ~1.2 equivalents) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, ~1.2 equivalents), dropwise.<sup>[5]</sup>
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methylisoeugenol. The cis and trans isomers may be separated by fractional distillation or preparative chromatography.



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**Figure 1:** Williamson Ether Synthesis workflow for Methylisoeugenol.

This method involves the rearrangement of the double bond from the terminal (allyl) position in methyl eugenol to the internal (propenyl) position to form methylisoeugenol. This is typically achieved using a strong base or a transition metal catalyst.

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve methyl eugenol (1 equivalent) in a high-boiling point solvent such as ethylene glycol or use solvent-free conditions.
- **Catalyst Addition:** Add a catalytic amount of a transition metal complex (e.g., [RuCl<sub>2</sub>(PPh<sub>3</sub>)<sub>3</sub>]) or a strong base (e.g., potassium hydroxide, KOH).<sup>[10][11]</sup> For base-catalyzed isomerization, a phase-transfer catalyst may also be used.<sup>[4]</sup>
- **Reaction:** Heat the mixture to a high temperature (e.g., 150-200 °C) and reflux for several hours.<sup>[4]</sup> The reaction can also be facilitated by microwave irradiation to reduce reaction times.<sup>[5]</sup> Monitor the reaction by GC-MS or TLC.
- **Workup and Purification:** After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting mixture of cis- and trans-methylisoeugenol by column chromatography or distillation.

# Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like **cis-Methylisoeugenol** in complex mixtures, such as essential oils.

## Methodology:

- Sample Preparation: Dilute the sample containing **cis-Methylisoeugenol** in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the linear range of the instrument (e.g., 1-100 µg/mL). If analyzing a complex matrix like a biological fluid or foodstuff, a prior extraction (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.[\[3\]](#)[\[12\]](#)
- GC Separation:
  - Instrument: Gas chromatograph coupled to a mass spectrometer.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the concentration.
  - Oven Program: An initial temperature of 70°C held for 2-3 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.[\[13\]](#) This program should be optimized to ensure separation from its trans-isomer and other components.
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: m/z 40-400.

- Identification: The identity of **cis-Methylisoeugenol** is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Key fragment ions for methylisoeugenol include  $m/z$  178 ( $M^+$ ), 163, 147, and 107.

## Biological Activity and Signaling Pathways

While specific research on the biological activity of **cis-Methylisoeugenol** is limited, significant data exists for the closely related phenylpropanoids, isoeugenol and eugenol. This information provides a strong basis for predicting its potential mechanisms of action.

### Antimicrobial Activity

Eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[6][14] The primary proposed mechanism involves the disruption of the microbial cell membrane.

Mechanism of Action: The lipophilic nature of these phenylpropanoids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This interaction increases membrane fluidity and permeability, leading to a non-disruptive, detergent-like effect.[6] The consequence is a loss of ion gradients, leakage of essential intracellular components, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.[6] Although **cis-Methylisoeugenol** has a methoxy group instead of a free hydroxyl group (which is thought to be important for isoeugenol's activity), its lipophilicity suggests it may still interact with and perturb microbial membranes.

### Anti-inflammatory Activity

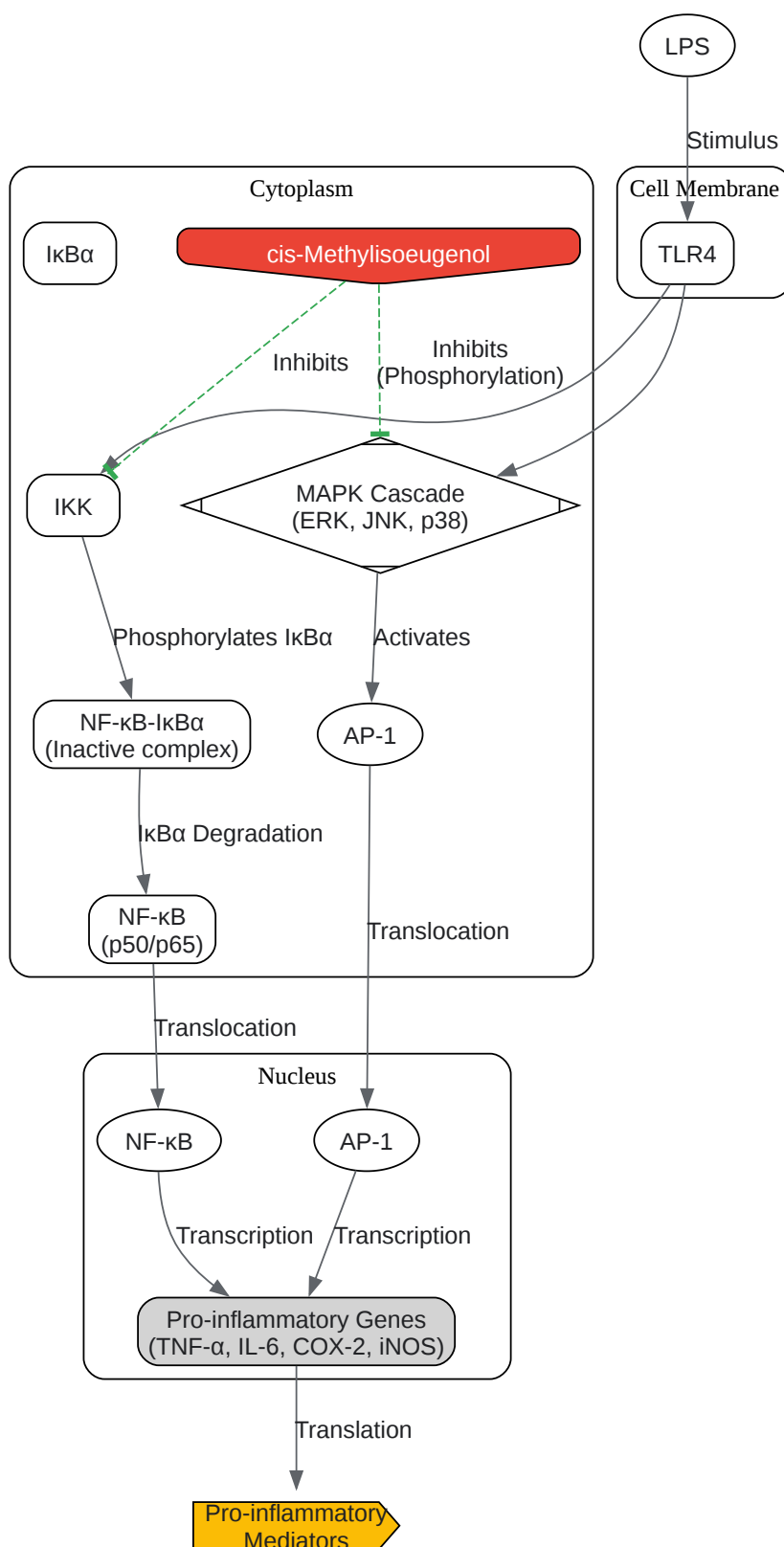
Phenylpropanoids found in essential oils are well-documented for their anti-inflammatory properties.[15] The mechanism is largely attributed to their ability to modulate key inflammatory signaling pathways, particularly NF- $\kappa$ B and MAPK.

Affected Signaling Pathways:

- NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B). This releases the NF- $\kappa$ B (p50/p65) dimer, allowing it to translocate to the

nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) and enzymes like iNOS and COX-2.[16][17] Phenylpropanoids are known to inhibit the degradation of I $\kappa$ B $\alpha$ , thereby preventing NF- $\kappa$ B nuclear translocation and subsequent gene expression.[15]

- MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade activated by inflammatory stimuli.[16] Phosphorylation of these kinases leads to the activation of transcription factors (like AP-1) that also drive the expression of inflammatory mediators. There is significant crosstalk between the MAPK and NF- $\kappa$ B pathways. Phenylpropanoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting downstream inflammatory responses.[18]



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**Figure 2:** Potential anti-inflammatory signaling pathways targeted by **cis-Methylisoeugenol**.



## Toxicology and Safety

The toxicological profile of **cis-Methylisoeugenol** is not extensively studied, but data from related compounds provide guidance.

Table 3: Toxicological Data for Methylisoeugenol and Related Compounds

| Compound                          | Test             | Species | Route           | Value      | Source(s) |
|-----------------------------------|------------------|---------|-----------------|------------|-----------|
| (Z)-Methylisoeugenol              | LD <sub>50</sub> | Mouse   | Intraperitoneal | 535 mg/kg  | [6]       |
| Methylisoeugenol (isomer mixture) | LD <sub>50</sub> | Rat     | Oral            | 2500 mg/kg | [8]       |
| Methylisoeugenol (isomer mixture) | LD <sub>50</sub> | Rabbit  | Dermal          | >5 g/kg    | [8]       |

**Metabolism and Carcinogenicity:** The metabolism of propenylbenzenes like methylisoeugenol is a key area of toxicological interest. Studies on related compounds suggest that they can be metabolized via pathways that may lead to the formation of reactive intermediates capable of binding to DNA, which is a mechanism of concern for potential carcinogenicity.[19] However, the carcinogenic potential of **cis-Methylisoeugenol** itself has not been established. It is handled as a research chemical and appropriate safety precautions should be taken.

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